ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core thiazolopyrimidine structure, followed by the introduction of the benzodioxole, iodo, methoxy, and naphthylmethoxy groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound shares a similar core structure but may have different substituents, leading to variations in chemical and biological properties.
Other Thiazolopyrimidines: Compounds with the thiazolopyrimidine core structure but different functional groups can be compared to highlight the unique features of ETHYL 5-(1,3-BENZODIOXOL-5-YL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE.
Properties
Molecular Formula |
C36H29IN2O7S |
---|---|
Molecular Weight |
760.6g/mol |
IUPAC Name |
ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C36H29IN2O7S/c1-4-43-35(41)31-20(2)38-36-39(32(31)23-12-13-27-28(17-23)46-19-45-27)34(40)30(47-36)16-21-14-26(37)33(29(15-21)42-3)44-18-24-10-7-9-22-8-5-6-11-25(22)24/h5-17,32H,4,18-19H2,1-3H3/b30-16+ |
InChI Key |
STSCPCOWTWXAHF-OKCVXOCRSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OCC6=CC=CC7=CC=CC=C76)OC)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C\C5=CC(=C(C(=C5)I)OCC6=CC=CC7=CC=CC=C76)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C(=C5)I)OCC6=CC=CC7=CC=CC=C76)OC)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.